molecular formula C19H16N2O3S B2410270 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide CAS No. 921916-28-1

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide

Cat. No. B2410270
CAS RN: 921916-28-1
M. Wt: 352.41
InChI Key: PLEIITYPFCCWNL-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative of a tetrahydroquinoline. Tetrahydroquinolines are a class of organic compounds that are structurally similar to quinoline but are reduced in a saturated form . Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two carbon atoms .


Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of an amine with a sulfonyl chloride to form the sulfonamide . The tetrahydroquinoline moiety could be synthesized through a Povarov reaction or similar methods .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as X-ray crystallography . The tetrahydroquinoline ring system is a bicyclic structure with a nitrogen atom in one of the rings .


Chemical Reactions Analysis

Tetrahydroquinolines can undergo a variety of chemical reactions, including oxidation and various types of cycloaddition reactions . Sulfonamides are generally stable but can hydrolyze under acidic or alkaline conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. For a similar compound, N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide, the predicted density is 1.261±0.06 g/cm3, the melting point is 272 °C, and the boiling point is 481.2±45.0 °C .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for this compound is not known, many sulfonamides act as inhibitors of enzymes . Tetrahydroquinolines have been studied for their potential biological activities, including antipsychotic effects .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety precautions. The specific safety and hazard information would depend on the compound’s physical and chemical properties, as well as its biological activity .

Future Directions

The study of sulfonamide derivatives of tetrahydroquinolines could be a promising area of research, given the known biological activities of these types of compounds . Further studies could focus on the synthesis of new derivatives, the investigation of their biological activities, and the development of potential applications in medicine or other fields.

properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-19-10-6-15-11-16(7-9-18(15)20-19)21-25(23,24)17-8-5-13-3-1-2-4-14(13)12-17/h1-5,7-9,11-12,21H,6,10H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEIITYPFCCWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide

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